molecular formula C16H22N4O4 B14377834 L-Valyl-N-(4-nitrophenyl)-L-prolinamide CAS No. 90145-74-7

L-Valyl-N-(4-nitrophenyl)-L-prolinamide

Cat. No.: B14377834
CAS No.: 90145-74-7
M. Wt: 334.37 g/mol
InChI Key: IZJZFWGCOQBAJI-KBPBESRZSA-N
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Description

L-Valyl-N-(4-nitrophenyl)-L-prolinamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of valine, a nitrophenyl group, and prolinamide, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N-(4-nitrophenyl)-L-prolinamide typically involves the coupling of L-valine and L-proline derivatives with a nitrophenyl group. The process often includes the use of protecting groups to ensure selective reactions. Common reagents used in the synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N-(4-nitrophenyl)-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

L-Valyl-N-(4-nitrophenyl)-L-prolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Valyl-N-(4-nitrophenyl)-L-prolinamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, altering their activity. The compound may also affect cellular pathways by modulating protein-protein interactions and signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-(4-nitrophenyl)-L-asparagine: Shares the nitrophenyl group but has different amino acid residues.

    L-Valyl-N-{2-[(4-nitrophenyl)amino]ethyl}glycinamide: Similar structure with variations in the amino acid sequence.

Uniqueness

L-Valyl-N-(4-nitrophenyl)-L-prolinamide is unique due to its specific combination of valine, nitrophenyl, and prolinamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

90145-74-7

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-methylbutanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H22N4O4/c1-10(2)14(17)16(22)19-9-3-4-13(19)15(21)18-11-5-7-12(8-6-11)20(23)24/h5-8,10,13-14H,3-4,9,17H2,1-2H3,(H,18,21)/t13-,14-/m0/s1

InChI Key

IZJZFWGCOQBAJI-KBPBESRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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